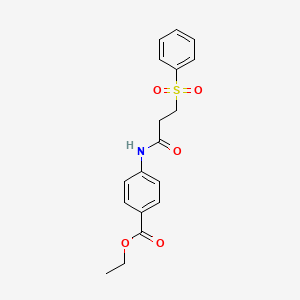

Ethyl 4-(3-(phenylsulfonyl)propanamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

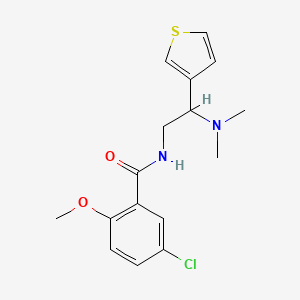

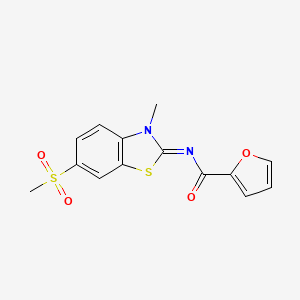

Ethyl 4-(3-(phenylsulfonyl)propanamido)benzoate contains several types of bonds and functional groups. It has a total of 57 bonds, including 33 non-H bonds, 21 multiple bonds, 9 rotatable bonds, 3 double bonds, 18 aromatic bonds, 3 six-membered rings, 1 aromatic ester, 1 aliphatic secondary amide, and 1 aromatic secondary amide .Applications De Recherche Scientifique

Synthesis and Chemical Transformations

Synthesis of Antiplatelet Agents

Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate derivatives have been synthesized and evaluated for their selective anti-PAR4 activity, which is significant in developing novel antiplatelet drug candidates. These derivatives exhibit potent inhibitory effects on platelet aggregation, highlighting their potential in antiplatelet therapy (Hua-Sin Chen et al., 2008).

Chemical Reactions and Pyrolysis

Ethyl (2E)-2-phenylsulfinyl-2-alkenoates have been investigated for their conversion to ethyl (2E,4E)-2,4-alkadienoates via pyrolysis. This process involves the migration of carbon-carbon double bonds and [2,3]sigmatropic rearrangement, showcasing a method for the synthesis of complex chemical structures (R. Tanikaga et al., 1984).

Lossen Rearrangement

Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate mediated Lossen rearrangement has been applied for the synthesis of hydroxamic acids and ureas from carboxylic acids, offering a racemization-free and environmentally friendly method for producing these compounds (Kishore Thalluri et al., 2014).

Pharmacological Characterization

Novel β3-Adrenoceptor Agonists

Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino]-phenoxy}propyl) amino]cyclohexyl}benzoate hydrochloride has been characterized as a potent and selective β3-adrenoceptor agonist, showing promise for the treatment of preterm labor by inhibiting spontaneous contractions in human near-term myometrial strips without significant effects on heart rate or blood pressure (T. Croci et al., 2007).

Environmental and Agricultural Applications

Biodegradation of Chlorimuron-Ethyl

The biodegradation of chlorimuron-ethyl, a long-term residual sulfonylurea herbicide, by Rhodococcus sp. D310-1 has been optimized, achieving high biodegradation efficiency. This study offers insights into environmentally friendly methods for the removal of persistent herbicides, contributing to sustainable agricultural practices (Chunyan Li et al., 2016).

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 4-[3-(benzenesulfonyl)propanoylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5S/c1-2-24-18(21)14-8-10-15(11-9-14)19-17(20)12-13-25(22,23)16-6-4-3-5-7-16/h3-11H,2,12-13H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAUQJIUODVGSRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(3-(phenylsulfonyl)propanamido)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B2937518.png)

![1-[(Tert-butoxy)carbonyl]-3-[(1-phenylethyl)amino]azetidine-3-carboxylic acid](/img/structure/B2937522.png)

![N-[(4-tert-butylphenyl)(cyano)methyl]-5-(dimethylamino)pentanamide](/img/structure/B2937523.png)

![3-Benzyl-5-(5-chloro-2-methylphenyl)-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2937528.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2937531.png)

![5-Oxa-8-azaspiro[3.5]nonan-9-ylmethanol;hydrochloride](/img/structure/B2937533.png)